molecular formula C14H18N4O B2972240 3,3-Dimethyl-1-(6-methylpyridazine-3-carbonyl)piperidine-2-carbonitrile CAS No. 2223816-94-0

3,3-Dimethyl-1-(6-methylpyridazine-3-carbonyl)piperidine-2-carbonitrile

Cat. No.: B2972240
CAS No.: 2223816-94-0
M. Wt: 258.325
InChI Key: ZKEBHEWGJAWNFG-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(6-methylpyridazine-3-carbonyl)piperidine-2-carbonitrile is a complex organic compound characterized by its unique molecular structure. This compound is part of the piperidine family, which consists of six-membered rings containing nitrogen atoms. The presence of the 6-methylpyridazine-3-carbonyl group adds to its chemical complexity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(6-methylpyridazine-3-carbonyl)piperidine-2-carbonitrile typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 6-methylpyridazine-3-carboxylic acid with 3,3-dimethylpiperidine-2-carbonitrile under specific conditions, such as the use of coupling agents like carbodiimides or peptide coupling reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as column chromatography or recrystallization, is common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3,3-Dimethyl-1-(6-methylpyridazine-3-carbonyl)piperidine-2-carbonitrile has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Pyridazine derivatives

  • Other piperidine-2-carbonitrile compounds

Properties

IUPAC Name

3,3-dimethyl-1-(6-methylpyridazine-3-carbonyl)piperidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-10-5-6-11(17-16-10)13(19)18-8-4-7-14(2,3)12(18)9-15/h5-6,12H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEBHEWGJAWNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C(=O)N2CCCC(C2C#N)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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